4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
CAS No.: 946223-29-6
Cat. No.: VC11958538
Molecular Formula: C19H16ClN3OS
Molecular Weight: 369.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946223-29-6 |
|---|---|
| Molecular Formula | C19H16ClN3OS |
| Molecular Weight | 369.9 g/mol |
| IUPAC Name | 4-chloro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C19H16ClN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24) |
| Standard InChI Key | MVADEVIOKMXCPH-UHFFFAOYSA-N |
| SMILES | C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
| Canonical SMILES | C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Given the structural similarities to other compounds with imidazo-thiazole rings, it is reasonable to infer potential applications in fields like anticancer research, where related compounds have shown promising results.
Synthesis Techniques
The synthesis of complex organic compounds like 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b] thiazol-5-yl}methyl)benzamide typically involves multi-step organic synthesis techniques. These methods often include cyclization reactions, condensation reactions, and the use of specific reagents to introduce functional groups. For similar compounds, synthesis may start from commercially available precursors and involve several steps to achieve the desired structure .
Biological Activities
Compounds with similar structures to 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b] thiazol-5-yl}methyl)benzamide have been studied for their anticancer properties. They have shown the ability to inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications .
Research Findings and Potential Applications
While specific research findings on 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b] thiazol-5-yl}methyl)benzamide are not available, related compounds have demonstrated promising biological activities. These include:
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Anticancer Activity: Compounds with thiazole and imidazole rings have shown significant cytotoxicity against liver carcinoma and breast cancer cells .
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Pharmaceutical Potential: The unique structure of these compounds contributes to their effectiveness as potential therapeutic agents, particularly in cancer treatment.
Data Tables
Given the lack of specific data on 4-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b] thiazol-5-yl}methyl)benzamide, we can consider related compounds for comparison:
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